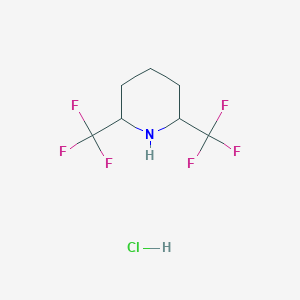
2,6-Bis(trifluoromethyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(trifluoromethyl)piperidine hydrochloride is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)piperidine hydrochloride typically involves the introduction of trifluoromethyl groups into the piperidine ring. One common method is the reaction of piperidine with trifluoromethylating agents under controlled conditions. For example, the use of trifluoromethyl iodide in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(trifluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,6-Bis(trifluoromethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted piperidines and pyridines, such as 2,3,5-tris(trifluoromethyl)pyridine and 2,6-difluoropiperidine .
Uniqueness
2,6-Bis(trifluoromethyl)piperidine hydrochloride is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased stability, enhanced lipophilicity, and potential for diverse chemical reactivity compared to other similar compounds.
Biological Activity
2,6-Bis(trifluoromethyl)piperidine hydrochloride, a compound known for its unique trifluoromethyl substituents, has garnered attention in various fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1807891-17-3
- Molecular Formula : C8H8F6N·HCl
- Molecular Weight : Approximately 239.61 g/mol
The presence of trifluoromethyl groups significantly influences the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Receptors : It may act as a ligand for specific neurotransmitter receptors, influencing signaling pathways associated with neurotransmission.
- Enzymes : The compound has been shown to inhibit certain enzymes involved in metabolic processes, potentially leading to altered cellular functions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance:
These findings indicate that the compound may induce apoptosis and inhibit proliferation in cancer cells through distinct mechanisms.
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may exert neuroprotective effects. In animal models of neurodegeneration:
- The compound demonstrated a significant reduction in neuronal cell death.
- It was effective in ameliorating symptoms associated with neuroinflammation .
Case Studies
- Study on MDA-MB-231 Cells :
-
Neuroprotective Study in Rodents :
- In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
- Behavioral tests indicated enhanced memory retention compared to control groups .
Properties
Molecular Formula |
C7H10ClF6N |
|---|---|
Molecular Weight |
257.60 g/mol |
IUPAC Name |
2,6-bis(trifluoromethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C7H9F6N.ClH/c8-6(9,10)4-2-1-3-5(14-4)7(11,12)13;/h4-5,14H,1-3H2;1H |
InChI Key |
QWCGHRBBNWYCRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(C1)C(F)(F)F)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















